(2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dihydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinoline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection and purification steps are also critical to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond or other reducible groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with similar reactivity and applications in organic synthesis.
Diketene: Used in the production of various acetoacetate derivatives.
Uniqueness
(2E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is unique due to its complex structure, which provides a diverse range of reactivity and potential applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C28H28ClNO2 |
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Molecular Weight |
446.0 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H28ClNO2/c1-27(2)19-28(3,21-12-16-23(32-4)17-13-21)24-7-5-6-8-25(24)30(27)26(31)18-11-20-9-14-22(29)15-10-20/h5-18H,19H2,1-4H3/b18-11+ |
InChI Key |
LFCGNUNKVAVJSX-WOJGMQOQSA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)Cl)(C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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